![molecular formula C32H26N4O2 B061535 4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide CAS No. 179528-39-3](/img/structure/B61535.png)
4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide is a complex organic compound with a unique structure that combines biphenyl, imidazo, and benzazepine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and imidazo intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-Benzyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its biphenyl, imidazo, and benzazepine moieties contribute to its versatility and potential for diverse applications.
Propiedades
Número CAS |
179528-39-3 |
|---|---|
Fórmula molecular |
C32H26N4O2 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-6-12-26(29)30(28)34-21)32(38)24-17-15-23(16-18-24)31(37)35-27-13-7-5-11-25(27)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37) |
Clave InChI |
NWHYANOJWIDURM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
SMILES canónico |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Sinónimos |
N-(BIFENYL-2-YL)-4-[(2-METHYL-4,5-DIHYDRO-1H-IMIDAZO[4,5-D][1]BENZAZEPINE-6-YL)CARBONYL]BENZAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


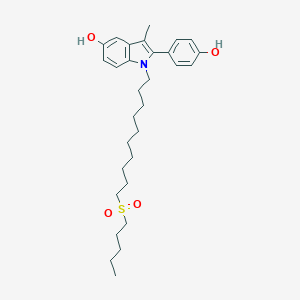
![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)


![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
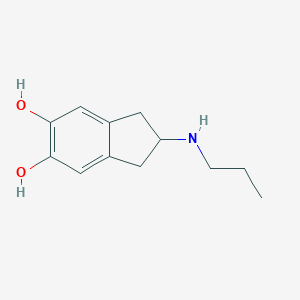


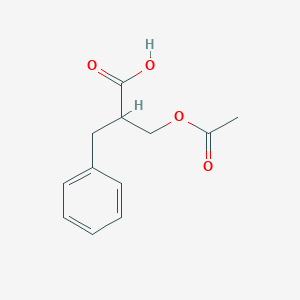
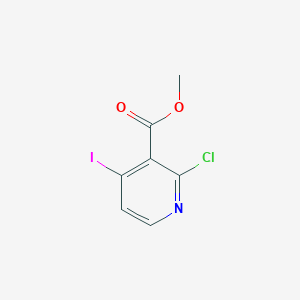
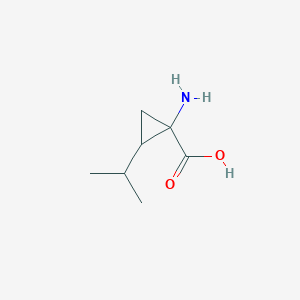
![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
